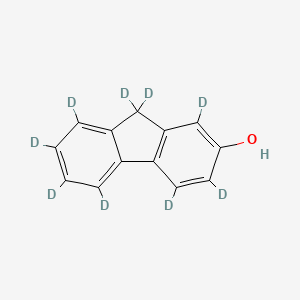

9H-Fluoren-2-ol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOIAPGLORMKTR-MFNUZUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675936 | |

| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922510-18-7 | |

| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9H-Fluoren-2-ol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluoren-2-ol-d9 is the deuterated form of 9H-Fluoren-2-ol, a known metabolite of fluorene (B118485). As a stable isotope-labeled internal standard, this compound is a critical tool in bioanalytical chemistry, particularly in quantitative analyses using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Its primary application lies in the precise measurement of 2-hydroxyfluorene levels in biological matrices, which is essential for toxicology studies, environmental exposure assessments, and understanding the metabolism of polycyclic aromatic hydrocarbons (PAHs).[1][2] This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for analytical method development, including the preparation of standard solutions and the calibration of analytical instruments.

| Property | Value | Reference |

| CAS Number | 922510-18-7 | [3][4] |

| Molecular Formula | C₁₃HD₉O | [3][4] |

| Molecular Weight | 191.27 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| Synonyms | 2-Hydroxy Fluorene-d9, this compound, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9 | [3][4] |

Synthesis

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of 2-hydroxyfluorene in biological samples.[1][2] Its use in isotope dilution mass spectrometry and chromatography significantly improves the accuracy and precision of measurements by correcting for variations in sample preparation, injection volume, and instrument response.

Quantification of 2-Hydroxyfluorene in Human Urine by HPLC with Fluorescence Detection

A validated HPLC method utilizes this compound for the quantification of 2-hydroxyfluorene in human urine.[1][2] This method is particularly relevant for monitoring human exposure to PAHs.

Experimental Protocol:

-

Sample Preparation:

-

Urine samples are subjected to enzymatic hydrolysis using β-glucuronidase/aryl sulfatase to release conjugated metabolites.[1][2]

-

The hydrolyzed sample is then purified and concentrated using solid-phase extraction (SPE) with a Sep-Pak C18 cartridge.[1][2]

-

A known amount of this compound is added as the internal standard.

-

-

HPLC Analysis:

-

Detection:

Method Performance:

| Parameter | Value | Reference |

| Detection Limit (S/N=3) | 0.03 nmol/L | [1] |

| Calibration Range | 0.2 to 50 nmol/L | [1] |

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the logical workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Caption: Workflow for Analyte Quantification.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. However, the data for the non-deuterated analogue, 2-Hydroxyfluorene, can serve as a reference.

Mass Spectrometry of 2-Hydroxyfluorene

The mass spectrum of 2-Hydroxyfluorene provides characteristic fragmentation patterns that are useful for its identification.

| m/z | Relative Intensity |

| 182 | 100% |

| 181 | 80% |

| 152 | 40% |

Note: This data is for the non-deuterated compound.

Signaling Pathways

As an analytical standard, this compound is not directly involved in biological signaling pathways. However, its non-deuterated counterpart, 2-hydroxyfluorene, is a metabolite in the degradation pathway of fluorene. The metabolic activation of fluorene can lead to the formation of reactive intermediates that may interact with cellular macromolecules, a process relevant to the study of PAH-induced carcinogenesis.

The following diagram illustrates a simplified metabolic pathway of fluorene.

Caption: Metabolic Pathway of Fluorene.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the fluorene metabolite, 2-hydroxyfluorene, in biological samples. Its use as an internal standard in modern analytical techniques like HPLC and MS is crucial for advancing research in toxicology, environmental science, and drug metabolism. This guide provides the foundational knowledge and experimental context necessary for its effective application in a research setting.

References

An In-depth Technical Guide to the Chemical Properties of 9H-Fluoren-2-ol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties of 9H-Fluoren-2-ol-d9, a deuterated isotopologue of 2-hydroxyfluorene. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the non-deuterated analogue, 9H-Fluoren-9-ol, and outlines general experimental protocols and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers utilizing deuterated compounds in drug metabolism studies, mechanistic investigations, and as internal standards in analytical chemistry.

Core Chemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be derived from its chemical structure. For comparative purposes, the properties of the well-characterized, non-deuterated 9H-Fluoren-9-ol are also presented.

Table 1: Core Chemical Properties of this compound and 9H-Fluoren-9-ol

| Property | This compound | 9H-Fluoren-9-ol |

| Chemical Formula | C₁₃HD₉O[1] | C₁₃H₁₀O[2][3][4][5][6][7] |

| Molecular Weight | 191.27 g/mol [1] | 182.22 g/mol [2][3] |

| CAS Number | 922510-18-7[1] | 1689-64-1[2][3][4][5][6][7] |

| Synonyms | 2-Hydroxy Fluorene-d9, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9[1] | 9-Hydroxyfluorene, 9-Fluorenol, Diphenylene carbinol[2][3][4][5][6][7] |

| Physical State | Not specified (likely a solid) | White or cream-colored powder |

| Melting Point | Not available | 153-154 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Insoluble in water[3] |

Spectroscopic Data

Table 2: Spectroscopic Data for 9H-Fluoren-9-ol

| Spectroscopic Technique | Data for 9H-Fluoren-9-ol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.61, 7.59, 7.37, 7.35, 7.32, 7.30, 5.54, 1.99, 1.97[2] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Chemical shifts available in public databases.[2] |

| Mass Spectrometry (EI) | Major fragments (m/z) can be found in public spectral libraries.[4][8] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be devised based on established methods for the synthesis of fluorene (B118485) derivatives and general deuteration techniques.

Proposed Synthetic Workflow

The synthesis of this compound could potentially be achieved through a multi-step process involving the construction of the fluorene core followed by deuteration.

References

- 1. scbt.com [scbt.com]

- 2. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9H-Fluoren-9-ol | High Purity | Research Grade [benchchem.com]

- 4. 9-Hydroxyfluorene-d9 | C13H10O | CID 169441838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9H-Fluoren-9-ol [webbook.nist.gov]

- 6. 9H-Fluoren-9-ol [webbook.nist.gov]

- 7. 9H-Fluoren-9-ol [webbook.nist.gov]

- 8. 9H-Fluoren-9-ol [webbook.nist.gov]

Synthesis Protocol for 9H-Fluoren-2-ol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of isotopically labeled 9H-Fluoren-2-ol-d9. The synthesis proceeds through a robust multi-step pathway, beginning with the bromination of 9H-fluorene, followed by extensive deuteration of the aromatic ring and the C9 position, and culminating in the conversion of the bromo-substituent to a hydroxyl group. This guide includes detailed experimental procedures, quantitative data summarized in tabular format, and logical workflow diagrams generated using Graphviz (DOT language) to clearly illustrate the synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages to ensure high isotopic incorporation and good overall yield.

Stage 1: Synthesis of 2-Bromo-9H-fluorene. Commercially available 9H-fluorene is selectively brominated at the 2-position to yield 2-bromo-9H-fluorene. This provides a key intermediate with a functional handle for the eventual introduction of the hydroxyl group.

Stage 2: Deuteration of 2-Bromo-9H-fluorene. The 2-bromo-9H-fluorene intermediate undergoes a comprehensive hydrogen-deuterium (H-D) exchange reaction. This critical step utilizes a platinum-on-carbon (Pt/C) catalyst with deuterium (B1214612) oxide (D₂O) to replace the seven aromatic protons and the two protons at the C9 position with deuterium atoms, yielding 2-bromo-9H-fluorene-d9.

Stage 3: Hydroxylation of 2-Bromo-9H-fluorene-d9. The final stage involves the conversion of the bromo-substituent on the deuterated fluorene (B118485) core to a hydroxyl group. This is achieved through a nucleophilic aromatic substitution reaction under elevated temperature and pressure, yielding the target compound, this compound.

The overall synthetic workflow is depicted below:

An In-depth Technical Guide to 9H-Fluoren-2-ol-d9 (CAS Number: 922510-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Fluoren-2-ol-d9, a deuterated analog of the fluorene (B118485) metabolite 2-hydroxyfluorene. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in bioanalytical studies.

Introduction

This compound (CAS: 922510-18-7) is a synthetic, stable isotope-labeled form of 9H-Fluoren-2-ol.[1][2] It is primarily used as an internal standard in quantitative mass spectrometry-based assays for the detection and measurement of 2-hydroxyfluorene in biological matrices. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and physical properties. This makes it an invaluable tool in pharmacokinetic, toxicokinetic, and metabolism studies of fluorene and other polycyclic aromatic hydrocarbons (PAHs).

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 9H-Fluoren-2-ol, due to the limited availability of specific experimental data for the deuterated analog.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 922510-18-7 | [1][2] |

| Molecular Formula | C₁₃HD₉O | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Synonyms | 2-Hydroxy Fluorene-d9, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9 | [1][2] |

| Appearance | Off-White Solid | [2] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | 158-162°C | Data for non-deuterated 9H-Fluoren-2-ol |

| Boiling Point | 385°C (decomposes) | Data for non-deuterated 9H-Fluoren-2-ol |

| Solubility | Insoluble in water; Soluble in DMSO and ethanol | Data for non-deuterated 9H-Fluoren-2-ol |

| Storage | 2-8°C, in a dark, dry environment | [2] |

Table 3: Analytical and Isotopic Data (Typical Specifications)

| Parameter | Specification | Notes |

| Chemical Purity (HPLC) | ≥98.5% | Typical specification for non-deuterated analog; specific lot data may vary. |

| Isotopic Purity | Not explicitly stated in general sources. | Requires analysis of Certificate of Analysis for specific batch. Expected to be >98% deuterated. |

| Isotopic Enrichment | Not explicitly stated in general sources. | Requires analysis of Certificate of Analysis for specific batch. |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantification of 2-hydroxyfluorene in biological samples, such as urine. This is particularly relevant in studies monitoring exposure to fluorene, a common polycyclic aromatic hydrocarbon.

Rationale for Use

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.

Experimental Protocols

The following is a representative experimental protocol for the analysis of 2-hydroxyfluorene in urine using this compound as an internal standard, based on established methodologies for PAH metabolite analysis.

Materials and Reagents

-

This compound (Internal Standard)

-

2-Hydroxyfluorene (Analytical Standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate (B84403) buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Ultrapure water

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxyfluorene and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2-hydroxyfluorene stock solution with methanol:water (50:50) to prepare a series of calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a suitable concentration for spiking into samples.

Sample Preparation

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Spiking: To 1 mL of urine, add a precise volume of the this compound internal standard spiking solution.

-

Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 2-hydroxyfluorene from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Hydroxyfluorene: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Precursor and product ions will be shifted by +9 Da compared to the non-labeled analyte).

-

-

Data Analysis and Quantification

The concentration of 2-hydroxyfluorene in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the 2-hydroxyfluorene to the peak area of the this compound internal standard against the known concentrations of the calibration standards. The concentration in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the fluorene metabolite 2-hydroxyfluorene in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for reliable data in pharmacokinetic, toxicokinetic, and exposure monitoring studies. This guide provides a foundational understanding of its properties and application, enabling researchers to effectively incorporate this stable isotope-labeled standard into their experimental workflows.

References

In-Depth Technical Guide: Determination of the Molecular Weight of 9H-Fluoren-2-ol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of the deuterated compound 9H-Fluoren-2-ol-d9. The document outlines the foundational principles, detailed calculations, and methodologies pertinent to the determination of its molecular weight, a critical parameter in pharmaceutical research and development.

Quantitative Data Summary

For ease of comparison and reference, the molecular weights of the parent compound, its deuterated analogue, and the relevant isotopes are summarized in the table below.

| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |

| 9H-Fluoren-2-ol | C₁₃H₁₀O | 182.22 |

| This compound | C₁₃HD₉O | 191.27[1] |

| Hydrogen-1 (Protium) | ¹H | ~1.008 |

| Deuterium (B1214612) | ²H or D | ~2.014 |

Experimental Protocols & Methodology

The determination of the molecular weight of an isotopically labeled compound such as this compound is a fundamental procedure in analytical chemistry, often verified using mass spectrometry. The theoretical molecular weight is calculated by considering the atomic masses of the constituent elements and their isotopes.

The molecular formula for the non-labeled 9H-Fluoren-2-ol is C₁₃H₁₀O. The "-d9" designation in this compound signifies that nine hydrogen atoms (¹H) have been substituted with nine deuterium atoms (²H or D).

The calculation for the molecular weight of the deuterated compound is as follows:

-

Start with the molecular weight of the non-deuterated compound: The molecular weight of 9H-Fluoren-2-ol is 182.22 g/mol .

-

Subtract the mass of the replaced hydrogen atoms: The mass of nine protium (B1232500) (¹H) atoms is subtracted from the total molecular weight. The atomic weight of hydrogen is approximately 1.008 g/mol . Mass of 9 H atoms = 9 * 1.008 g/mol = 9.072 g/mol

-

Add the mass of the substituting deuterium atoms: The mass of nine deuterium (²H) atoms is added. The atomic weight of deuterium is approximately 2.014 g/mol . Mass of 9 D atoms = 9 * 2.014 g/mol = 18.126 g/mol

-

Calculate the final molecular weight: Molecular Weight of this compound = (Molecular Weight of 9H-Fluoren-2-ol) - (Mass of 9 H atoms) + (Mass of 9 D atoms) Molecular Weight = 182.22 g/mol - 9.072 g/mol + 18.126 g/mol = 191.274 g/mol

This calculated value is in excellent agreement with the experimentally determined and published molecular weight of 191.27 g/mol .[1]

Visualization of the Calculation Workflow

The logical process for determining the molecular weight of this compound is illustrated in the following diagram.

Caption: Calculation workflow for the molecular weight of this compound.

References

A Technical Guide to the Isotopic Purity Analysis of 9H-Fluoren-2-ol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of 9H-Fluoren-2-ol-d9. The precise quantification of isotopic enrichment is critical in drug development and metabolic research to ensure the accuracy and reliability of experimental outcomes. This document outlines the core experimental protocols, data presentation, and a logical workflow for the isotopic purity assessment of this deuterated compound.

The determination of isotopic purity for deuterated compounds like this compound is a crucial quality control step.[1] It ensures that the observed effects in biological or chemical systems are attributable to the deuterated species and not to the presence of unlabeled or partially labeled molecules. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Data Presentation: A Quantitative Summary

A thorough analysis of isotopic purity involves quantifying the distribution of all isotopologues (molecules with different numbers of deuterium (B1214612) atoms). The following tables present hypothetical yet realistic data for a batch of this compound, as determined by HRMS and ¹H NMR.

Table 1: Isotopic Distribution of this compound by High-Resolution Mass Spectrometry (HRMS)

| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |

| d0 | C₁₃H₁₀O | 182.0732 | 182.0730 | 0.01 |

| d1 | C₁₃H₉DO | 183.0795 | 183.0793 | 0.03 |

| d2 | C₁₃H₈D₂O | 184.0858 | 184.0855 | 0.05 |

| d3 | C₁₃H₇D₃O | 185.0920 | 185.0918 | 0.10 |

| d4 | C₁₃H₆D₄O | 186.0983 | 186.0981 | 0.15 |

| d5 | C₁₃H₅D₅O | 187.1046 | 187.1044 | 0.25 |

| d6 | C₁₃H₄D₆O | 188.1109 | 188.1107 | 0.40 |

| d7 | C₁₃H₃D₇O | 189.1171 | 189.1169 | 1.00 |

| d8 | C₁₃H₂D₈O | 190.1234 | 190.1232 | 2.50 |

| d9 | C₁₃HD₉O | 191.1297 | 191.1295 | 95.51 |

| Isotopic Purity (d9) | 95.51% |

Table 2: Quantification of Residual Protons in this compound by ¹H NMR Spectroscopy

| Proton Position | Chemical Shift (ppm) | Integral Value | % Residual Protons |

| H1, H8 | ~7.8 | 0.021 | 1.05 |

| H3, H6 | ~7.3 | 0.019 | 0.95 |

| H4, H5 | ~7.4 | 0.020 | 1.00 |

| H7 | ~7.2 | 0.010 | 1.00 |

| H9 | ~3.9 | 0.015 | 0.75 |

| OH | ~5.0 | 1.00 (reference) | N/A |

| Average % Deuteration | >98.5% |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by accurately measuring their mass-to-charge ratio.[2][3]

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

-

Instrumental Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Range: m/z 150-250 to cover the expected mass range of all isotopologues.

-

Resolution: Set to a minimum of 60,000 to resolve the isotopic peaks.

-

Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d9).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.

-

The isotopic purity is reported as the relative abundance of the fully deuterated (d9) species.[4]

-

¹H NMR Spectroscopy for Positional Purity and Quantification

¹H NMR spectroscopy is used to confirm the positions of deuteration and to quantify the amount of residual, non-deuterated 9H-Fluoren-2-ol. The absence of proton signals at specific chemical shifts confirms successful deuteration at those positions.

Objective: To confirm the positions of deuteration and quantify the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Add a known amount of an internal standard with a known proton concentration (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is required.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 64 or higher to ensure a good signal-to-noise ratio for the small residual proton signals.

-

Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time of the protons being measured to ensure full relaxation and accurate integration.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the residual protons of this compound and the signal of the internal standard.

-

The percentage of residual protons at each position can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard.

-

Logical Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.

References

A Technical Guide to the Storage and Handling of 9H-Fluoren-2-ol-d9

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds such as 9H-Fluoren-2-ol-d9 is pivotal for advancements in metabolic studies and pharmacokinetic profiling. The strategic incorporation of deuterium (B1214612) can significantly alter a molecule's metabolic fate, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, rendering the C-D bond more resistant to enzymatic cleavage.[1] Consequently, this can lead to a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[1]

However, the full realization of these benefits is contingent upon the stringent control of the compound's storage and handling to preserve its chemical and isotopic integrity. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, based on general principles for deuterated compounds and data available for its non-deuterated analogue.

Core Principles of Storage and Handling

The primary challenges in maintaining the integrity of deuterated compounds like this compound are their susceptibility to hygroscopicity and isotopic exchange with atmospheric moisture.[1] Light and temperature sensitivity are also critical factors to consider.

Quantitative Data and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃HD₉O | [2] |

| Molecular Weight | 191.27 g/mol | [2][3] |

| Appearance | Assumed to be a white or cream-colored powder | [4] |

| Melting Point | 152 - 158 °C (for non-deuterated 9-Fluorenol) | [5][6] |

| Storage Temperature | Refrigerate (-5°C to +5°C) for long-term storage | [7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [7] |

| Light Sensitivity | Protect from light; store in amber vials | [7] |

| Moisture Sensitivity | Hygroscopic; susceptible to isotopic exchange with atmospheric moisture | [1] |

Experimental Protocols

Detailed experimental protocols specifically for the handling and stability testing of this compound are not available in the provided search results. However, a general protocol for ensuring the dryness and acidity of deuterated chloroform, which can be adapted for other deuterated compounds, involves passing the solvent through a column of dry, basic alumina.[7] This method can be used to remove trace amounts of water and acid that could compromise the integrity of the deuterated compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability and isotopic purity of this compound, the following workflow is recommended:

Safety Precautions

Based on the safety data for the non-deuterated analogue, 9H-Fluoren-2-ol, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling the compound.[8]

-

Ventilation: Use only in a well-ventilated area or outdoors.[8]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling.[8]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reliable experimental outcomes. The stability of deuterated compounds is paramount, and proper storage is not a matter of shelf life in the traditional sense, but rather of maintaining purity and preventing contamination.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 9-Hydroxyfluorene-d9 | C13H10O | CID 169441838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ukisotope.com [ukisotope.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: 9H-Fluoren-2-ol-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9H-Fluoren-2-ol-d9 (CAS No. 922510-18-7), a deuterated analog of 9H-Fluoren-2-ol. This document is intended for researchers in analytical chemistry, toxicology, and drug metabolism who require a reliable internal standard for the quantification of fluorene (B118485) metabolites.

Product Overview

This compound is a stable isotope-labeled form of 9H-Fluoren-2-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene. The incorporation of nine deuterium (B1214612) atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is as a labeled metabolite to aid in the accurate quantification of the corresponding unlabeled analyte in complex biological matrices.[2][3]

Chemical Identity

| Property | Value |

| Chemical Name | 1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol[4] |

| Synonyms | This compound; Fluoren-2-ol-d9; 2-Hydroxy-9H-fluorene-d9[2] |

| CAS Number | 922510-18-7[1][2][3] |

| Molecular Formula | C₁₃HD₉O[2] |

| Molecular Weight | 191.27 g/mol [1][2] |

| Unlabeled CAS No. | 2443-58-5[4] |

Commercial Suppliers and Technical Specifications

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The following table summarizes the typical product specifications. Note that exact values for purity and isotopic enrichment may vary by lot and should be confirmed with a lot-specific Certificate of Analysis (CoA) from the supplier.

| Supplier | Catalog Number | Purity | Storage Temperature | Notes |

| Santa Cruz Biotechnology | sc-219383 | Refer to CoA | Room Temperature | Cited in 6 publications.[2] |

| LGC Standards | TRC-H942432 | >95% (HPLC)[4] | +4°C[4] | Provided as a neat solid. |

| Pharmaffiliates | PA STI 049070 | Refer to CoA | 2-8°C Refrigerator | Appearance: Off-White Solid.[3] |

| MedChemExpress | HY-136598S | Refer to CoA | Refer to CoA | Labeled as NSC 31248-d9.[1] |

Experimental Protocols

While specific experimental protocols for this compound are not readily published, its primary use as an internal standard means its application is integrated into analytical methods for the parent compound or its metabolites. The following are detailed, adaptable protocols for the analysis of structurally similar fluorene derivatives by HPLC-UV and GC-MS. These can serve as a starting point for method development.

HPLC-UV Analysis of Fluorenol Derivatives

This protocol is adapted from a method for the quantitative analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and is suitable for the analysis of 9H-Fluoren-2-ol.[5]

3.1.1 Sample Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 9H-Fluoren-2-ol and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Spiking: For quantitative analysis, spike all calibration standards, quality controls, and unknown samples with a consistent concentration of this compound.

-

Biological Matrix Samples:

-

Homogenize the sample (e.g., cell culture, tissue homogenate) in a suitable buffer.

-

Perform a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte.[5]

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.[5]

-

3.1.2 HPLC Conditions

| Parameter | Recommended Setting |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Acetonitrile, B: 30 mM Ammonium Acetate Buffer (pH 4.7) |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A starting point could be a linear gradient from 30% A to 90% A over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |

| Column Temperature | 30°C |

GC-MS Analysis of Fluorenol Derivatives

This protocol is adapted from a general method for the analysis of hydroxylated aromatic compounds.[6] Derivatization is often required for polar analytes like 9H-Fluoren-2-ol to improve volatility and chromatographic performance.

3.2.1 Sample Preparation and Derivatization

-

Extraction: Extract the analyte from the sample matrix as described in section 3.1.1. Ensure the final extract is completely dry.

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

Cool the sample to room temperature before injection.

-

3.2.2 GC-MS Conditions

| Parameter | Recommended Setting |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 10°C/min to 300°C. Final hold: 5 min. |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Mass Scan Range | m/z 50-500 |

| Data Acquisition | Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for both the analyte and the d9-internal standard. |

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying a stable isotope-labeled standard for use in a research setting.

References

In-Depth Technical Guide: 9H-Fluoren-2-ol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical and chemical properties of 9H-Fluoren-2-ol-d9, a deuterated analog of 2-hydroxyfluorene. The information presented is intended to support research and development activities where this compound is utilized.

Physical and Chemical Properties

This compound is characterized as an off-white solid.[1] While detailed experimental data for the deuterated compound is limited, the physical properties of its non-deuterated counterpart, 9H-Fluoren-2-ol, can provide valuable context for its handling and application.

Summary of Quantitative Data

The following table summarizes the key quantitative data available for this compound and its non-deuterated form.

| Property | This compound | 9H-Fluoren-2-ol (for reference) |

| Molecular Formula | C₁₃HD₉O | C₁₃H₁₀O |

| Molecular Weight | 191.27 g/mol [1][2] | 182.22 g/mol |

| Appearance | Off-White Solid[1] | Light cream or Off-white Powder Solid |

| Storage | 2-8°C Refrigerator[1] | N/A |

Experimental Protocols

Visualizations

Due to the absence of published studies detailing specific signaling pathways or complex experimental workflows involving this compound, the creation of meaningful diagrams as requested is not feasible at this time. The generation of such visualizations would necessitate experimental data that is not currently available.

For reference in designing experimental workflows, a generalized process for the analysis of a deuterated standard is outlined below.

Caption: Generalized workflow for the analytical use of a deuterated standard.

References

Solubility Profile of 9H-Fluoren-2-ol-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9H-Fluoren-2-ol-d9. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on the known qualitative solubility of its non-deuterated analog, 9H-Fluoren-2-ol, and provides a detailed experimental protocol for determining precise quantitative solubility. The information herein is intended to guide solvent selection for synthesis, purification, analytical method development, and formulation studies.

Core Executive Summary

This compound is a deuterated analog of 9H-Fluoren-2-ol, a key intermediate in various chemical syntheses. Understanding its solubility in organic solvents is critical for its effective use in research and development. Based on data for the non-deuterated form, 9H-Fluoren-2-ol is known to be soluble in polar aprotic and polar protic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, respectively, while being insoluble in water[1]. This guide provides a detailed experimental workflow to quantitatively determine the solubility of this compound in a range of organic solvents.

Qualitative Solubility Data

| Solvent Class | Solvent | Expected Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Polar Protic | Ethanol | Soluble | [1] |

| Polar Protic | Water | Insoluble | [1] |

| Non-Polar | Not Reported | To be determined | |

| Halogenated | Not Reported | To be determined |

Note: The principle of "like dissolves like" suggests that 9H-Fluoren-2-ol, being a moderately polar molecule due to the hydroxyl group, will exhibit solubility in a range of polar organic solvents. Deuteration is not expected to significantly alter the fundamental solubility characteristics compared to the non-deuterated analog.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a robust method for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (as solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

References

A Technical Guide to the Structural Analogues of 9H-Fluoren-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene (B118485) nucleus, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and versatile functionalization potential have led to the development of numerous derivatives with a wide spectrum of biological activities and photoelectric properties.[1][2] 9H-Fluoren-2-ol, a hydroxylated derivative of fluorene, and its deuterated analogue, 9H-Fluoren-2-ol-d9, are key starting points for exploring this chemical space. The deuterated version, this compound, is primarily used as a labeled internal standard in analytical methodologies for the accurate quantification of its non-deuterated counterpart.[3]

This technical guide provides an in-depth overview of the structural analogues of 9H-Fluoren-2-ol, focusing on their synthesis, structure-activity relationships (SAR), and diverse pharmacological activities. We will explore key structural modifications on the fluorene core and their impact on biological targets, present quantitative data in a comparative format, and provide detailed experimental protocols for relevant assays.

Structural Classification of Fluoren-2-ol Analogues

The pharmacological profile of fluorene derivatives can be significantly modulated by substitutions at various positions on the core structure. The analogues can be broadly classified based on the location and nature of these substitutions, primarily at the C2, C9, and other ring positions like C4 and C7.

Caption: Logical classification of 9H-Fluoren-2-ol structural analogues.

Synthesis of Fluorene Derivatives

The synthesis of functionalized fluorene scaffolds is a critical step in the development of novel therapeutic agents. Various strategies have been employed, ranging from classical multi-step organic reactions to modern metal-catalyzed cross-couplings.

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates

A notable method for synthesizing substituted fluorenols involves a sequence of Michael addition, Robinson annulation, and subsequent aromatization.[4] This approach allows for the construction of the fluorene core with specific substitution patterns.

Caption: Experimental workflow for the synthesis of fluorene carboxylates.

Experimental Protocol: Direct Preparation of Fluorenes [4]

-

A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and potassium tert-butoxide (t-BuOK, 0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.

-

After cooling, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate (B1210297) (3 x 5 mL).

-

The organic layers are combined and concentrated under reduced pressure.

-

The residue is re-dissolved in dioxane (5 mL).

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.

-

The reaction mixture is filtered to remove insoluble solids, and the filtrate is concentrated.

-

The final product is purified using column chromatography on silica (B1680970) gel.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Fluorene derivatives exhibit a remarkable range of pharmacological activities, which are highly dependent on their substitution patterns.

Neuroactive Properties: Dopamine (B1211576) Reuptake Inhibition

Certain fluorenols, particularly 9-Fluorenol, have been identified as dopamine transporter (DAT) inhibitors.[5] This inhibition leads to increased extracellular dopamine levels, resulting in wake-promoting (eugeroic) effects. 9-Fluorenol itself is a metabolite of a modafinil (B37608) analogue and contributes to its parent compound's activity.[5]

Caption: Signaling pathway for dopamine reuptake inhibition by fluorenols.

SAR Insights:

-

Functional Group at C9: The presence of a hydroxyl group (alcohol) at the C9 position is crucial for DAT inhibitory activity, as seen in 9-Fluorenol. Its oxidized counterpart, 9-fluorenone (B1672902) (ketone), has significantly different biological properties.[5]

-

Ring Substituents: The addition of substituents, such as halogens, to the aromatic rings can modulate the compound's potency, selectivity, and pharmacokinetic profile.[5]

| Compound | Primary Target | Potency (IC₅₀) | Key Biological Effects |

| 9-Fluorenol | Dopamine Transporter (DAT) | 9 µM | Wake-promoting, Dopamine Reuptake Inhibition[5] |

| Modafinil | Dopamine Transporter (DAT) | 3.70 µM | Wake-promoting[5] |

| Tilorone | Not fully elucidated | 180 nM (Antiviral) | Antiviral, Cytokine-inducing[5] |

Table 1: Comparative biological activity of 9-Fluorenol and related compounds.

Antiviral Activity

Fluorene derivatives have shown promise as potent antiviral agents, particularly against Hepatitis C Virus (HCV) and SARS-CoV-2.[6][7] Tilorone, a fluorenone analogue, is a known antiviral and cytokine-inducing agent.[5][8] The mechanism of action for many of these compounds involves the inhibition of viral proteins essential for replication, such as the NS5A protein in HCV.[6]

SAR Insights for HCV NS5A Inhibitors: Studies on 2,7-diaminofluorene (B165470) analogues have revealed key SAR principles for inhibiting HCV NS5A.[9]

-

Symmetry: Symmetrically substituted 2,7-diaminofluorene derivatives are potent inhibitors.

-

Linker Group: The nature of the linker attached to the amino groups (e.g., amino acid residues like L-Valine) significantly impacts potency.

-

Terminal Groups: The terminal carbamate (B1207046) groups (e.g., methyl, ethyl) fine-tune the activity and selectivity.

| Compound ID | Amino Acid Linker | R Group (Carbamate) | EC₅₀ (nM, GT 1b) | CC₅₀ (µM) | Selectivity Index (SI) |

| 1 | L-Valine | Methyl | 0.08 | >100 | >1,250,000 |

| 2 | L-Valine | Ethyl | 0.12 | >100 | >833,333 |

| 3 | L-Valine | Isopropyl | 0.09 | >100 | >1,111,111 |

Table 2: SAR data for 2,7-diaminofluorene analogues as HCV NS5A inhibitors. Data sourced from BenchChem.[9]

Anticancer and Antimicrobial Activities

The fluorene scaffold is also present in compounds with significant anticancer and antimicrobial properties.[7][10][11] For instance, 2,7-disubstituted 9H-fluoren-9-one derivatives have shown inhibitory activity against SIRT2, a target in cancer therapy, while various other derivatives exhibit cytotoxicity against leukemia and breast cancer cell lines.[7][11]

| Compound | Target/Cell Line | Assay | Potency (IC₅₀ / ZOI) |

| SG3 (9H-fluoren-9-one derivative) | MCF-7 (Breast Cancer) | SIRT2 Inhibition | 1.95 µM[7] |

| LSO272 (triazole derivative) | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 µM[7] |

| Compound 4h (dichloro-fluorene) | S. aureus | Antimicrobial | 15.2 mm ZOI[11] |

| Compound 4r (dichloro-fluorene) | A. fumigatus | Antifungal | 24 mm ZOI[10] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene 1d | Staphylococcus aureus | Antimicrobial | 0.156 µg/mL (MIC)[7] |

Table 3: Selected anticancer and antimicrobial activities of fluorene analogues. ZOI = Zone of Inhibition.

Key Experimental Methodologies

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic neurons.

Protocol Overview: [5]

-

Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT).

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., 9-Fluorenol analogue).

-

Initiate Uptake: Add radiolabeled dopamine ([³H]dopamine) to each well to start the uptake reaction. Incubate for a short period (e.g., 5-15 minutes).

-

Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay (Antiviral)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Caption: Experimental workflow for a viral plaque reduction assay.

Protocol Overview: [7]

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the fluorene analogue.

-

Infection: Mix the virus with the compound dilutions and add the mixtures to the cell monolayers.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict virus movement.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form.

-

Staining and Counting: Stain the cells with a dye like crystal violet, which stains living cells but not the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the EC₅₀ value, which is the compound concentration that reduces the plaque number by 50% compared to the virus-only control.

Conclusion and Future Outlook

The 9H-fluorene scaffold is a highly versatile and pharmacologically significant structure. The exploration of its structural analogues has yielded potent inhibitors for a diverse range of biological targets, including dopamine transporters, viral proteins, and cancer-related enzymes. The structure-activity relationship studies demonstrate that targeted modifications at the C2, C7, and C9 positions can precisely tune the potency, selectivity, and therapeutic application of these compounds. Future research should continue to focus on synthesizing novel derivatives, elucidating their mechanisms of action through advanced biochemical and cellular assays, and optimizing their pharmacokinetic properties for in vivo efficacy. The rich chemistry and biology of fluorene analogues ensure their continued importance in the landscape of modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Metabolic Fate of 9H-Fluoren-2-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 9H-Fluoren-2-ol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485). Due to a scarcity of direct studies on 9H-Fluoren-2-ol, this document synthesizes information from research on its parent compound, fluorene, and related xenobiotics to present a cohesive picture of its biotransformation. The guide details the enzymatic pathways involved in the formation and subsequent metabolism of 9H-Fluoren-2-ol, including Phase I oxidation and Phase II conjugation reactions. Detailed experimental protocols for studying the in vitro metabolism of fluorene and related compounds are provided, alongside available quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAH metabolism and toxicology.

Introduction

Fluorene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials.[1] Its metabolism in biological systems is a critical area of study due to the potential for the formation of reactive metabolites with toxicological implications. One of the known mammalian metabolites of fluorene is 9H-Fluoren-2-ol, also known as 2-hydroxyfluorene.[2][3] Understanding the metabolic fate of this hydroxylated derivative is essential for a complete risk assessment of fluorene exposure.

This guide will focus on the two primary phases of xenobiotic metabolism as they apply to 9H-Fluoren-2-ol:

-

Phase I Metabolism: The initial formation of 9H-Fluoren-2-ol from fluorene through oxidative processes, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

-

Phase II Metabolism: The subsequent conjugation of the hydroxyl group of 9H-Fluoren-2-ol with endogenous molecules, such as glucuronic acid and sulfate (B86663), to facilitate its excretion.

Metabolic Pathways

The metabolism of fluorene to 9H-Fluoren-2-ol and its subsequent biotransformation is a multi-step process involving several key enzyme families.

Phase I Metabolism: Formation of 9H-Fluoren-2-ol

The introduction of a hydroxyl group onto the fluorene backbone at the C2 position is a Phase I oxidative reaction. This process is catalyzed by cytochrome P450 monooxygenases.[2][3] While the specific human CYP isoforms responsible for the 2-hydroxylation of fluorene have not been definitively identified in the available literature, studies on the metabolism of other PAHs strongly suggest the involvement of the CYP1 family, particularly CYP1A1 and CYP1B1.[4][5][6] These enzymes are known to be induced by exposure to PAHs and play a crucial role in their metabolic activation and detoxification.[7][8]

The proposed pathway for the formation of 9H-Fluoren-2-ol from fluorene is depicted below.

Phase II Metabolism: Conjugation of 9H-Fluoren-2-ol

Following its formation, the hydroxyl group of 9H-Fluoren-2-ol serves as a substrate for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolite, facilitating its elimination from the body. The primary conjugation pathways for phenolic compounds like 9H-Fluoren-2-ol are glucuronidation and sulfation.[2][3] The presence of 2-hydroxyfluorene in human urine as glucuronide and/or sulfate conjugates confirms that these pathways are active for this metabolite.[2][3]

2.2.1. Glucuronidation

Glucuronidation is the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 9H-Fluoren-2-ol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are expressed in the human liver, with UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and various UGT2B isoforms being the most prominent.[9][10] While the specific UGTs responsible for conjugating 9H-Fluoren-2-ol have not been identified, phenolic substrates are known to be metabolized by multiple UGT isoforms.[11][12]

2.2.2. Sulfation

Sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 9H-Fluoren-2-ol, a reaction catalyzed by sulfotransferases (SULTs). The SULT1A subfamily, particularly SULT1A1, is known to play a significant role in the sulfation of phenolic xenobiotics.[13][14]

The overall metabolic fate of 9H-Fluoren-2-ol, from its formation to its conjugation, is illustrated in the following diagram.

Quantitative Data

Quantitative data on the metabolism of 9H-Fluoren-2-ol is limited. The available information primarily pertains to the analytical detection of its conjugated forms in human urine.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Detection Limit | 0.03 nmol/L | Human Urine | HPLC with fluorescence detection | [2][3] |

| Calibration Range | 0.2 to 50 nmol/L | Human Urine | HPLC with fluorescence detection | [2][3] |

Experimental Protocols

While specific protocols for the metabolic study of 9H-Fluoren-2-ol are not available, the following are representative protocols for in vitro metabolism studies of fluorene and other PAHs using common hepatic subcellular fractions and cell-based systems.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the Phase I metabolism of a parent compound, such as fluorene, to its hydroxylated metabolites.

Objective: To determine the formation of hydroxylated metabolites of a test compound in the presence of human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

Test compound (e.g., fluorene) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

-

LC-MS/MS for analysis

Procedure:

-

Prepare a stock solution of the test compound.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

In Vitro Glucuronidation Assay using Recombinant UGTs

This protocol is designed to identify which UGT isoforms are responsible for the glucuronidation of a hydroxylated metabolite like 9H-Fluoren-2-ol.

Objective: To screen for the activity of various UGT isoforms towards a test substrate.

Materials:

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, etc.)

-

Test substrate (e.g., 9H-Fluoren-2-ol)

-

UDPGA (cofactor)

-

Tris-HCl buffer (pH 7.4) containing MgCl2

-

Alamethicin (B1591596) (to permeabilize microsomal vesicles)

-

Acetonitrile/Methanol for reaction termination

-

LC-MS/MS for analysis

Procedure:

-

Pre-incubate the recombinant UGTs with alamethicin on ice.

-

In a reaction plate, add the Tris-HCl buffer, the activated UGTs, and the test substrate.

-

Pre-warm the plate to 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction with cold organic solvent.

-

Centrifuge and analyze the supernatant for glucuronide formation by LC-MS/MS.

Conclusion

The metabolic fate of 9H-Fluoren-2-ol is initiated by its formation from the parent PAH, fluorene, through a cytochrome P450-mediated hydroxylation. Subsequently, it undergoes Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble metabolites that are excreted in the urine. While the overarching metabolic pathway is understood, further research is required to identify the specific CYP, UGT, and SULT isoforms involved in these transformations and to obtain quantitative kinetic data for each step. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be crucial for a more detailed understanding of the biotransformation and potential toxicity of fluorene and its metabolites.

References

- 1. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]

- 2. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Deuteration Patterns of Fluorenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuteration patterns of fluorenol, a significant metabolite and versatile chemical intermediate. The strategic incorporation of deuterium (B1214612) into fluorenol can modify its metabolic profile, enhance its stability, and provide a valuable tool for mechanistic studies and quantitative analysis. This document details the synthetic methodologies for preparing deuterated fluorenol, the analytical techniques for characterizing deuteration patterns, and the underlying chemical principles.

Introduction to Fluorenol and the Significance of Deuteration

Fluorenol (9-hydroxyfluorene) is a derivative of fluorene (B118485), characterized by a hydroxyl group at the 9-position.[1] It is a key intermediate in organic synthesis and a metabolite of various compounds.[2] Deuterium, a stable isotope of hydrogen, has found increasing application in drug development and mechanistic studies.[3] The replacement of hydrogen with deuterium can lead to the kinetic isotope effect, slowing down metabolic processes that involve C-H bond cleavage and potentially improving a drug's pharmacokinetic profile.[3] Furthermore, deuterated compounds serve as indispensable internal standards for quantitative analysis by mass spectrometry and as probes in NMR spectroscopy.[4][5]

Synthetic Approaches to Deuterated Fluorenol

The synthesis of deuterated fluorenol can be broadly categorized into two main strategies: direct hydrogen-deuterium (H/D) exchange on the fluorenol or fluorenone precursor, and the reduction of a deuterated fluorenone precursor.

Hydrogen-Deuterium Exchange Reactions

Direct H/D exchange offers a route to introduce deuterium into the aromatic rings of the fluorene scaffold.

2.1.1. H/D Exchange in Near-Critical Deuterium Oxide

Experimental Protocol: General Procedure for H/D Exchange in Near-Critical D₂O [6]

A general protocol for the H/D exchange of aromatic compounds in near-critical D₂O is as follows:

-

Reactants : An aromatic substrate (e.g., 9-fluorenone) and a significant excess of D₂O are placed in a high-pressure reactor.

-

Catalyst (Optional) : The reaction can be performed with or without a catalyst. Common catalysts include acids, bases (e.g., Na₂CO₃), or transition metals (e.g., Pd/C).[6]

-

Reaction Conditions : The reactor is sealed and heated to temperatures ranging from 250 to 450 °C, with pressures around 300 bar. The reaction time is typically in the range of hours for batch reactors or minutes for continuous flow systems.

-

Work-up : After cooling, the product is extracted with an organic solvent and purified by standard techniques such as chromatography.

2.1.2. Transition Metal-Catalyzed H/D Exchange

Transition metal catalysts, particularly those based on iridium, palladium, and platinum, are effective for C-H activation and subsequent deuteration.[7][8][9] These reactions can offer high regioselectivity, often directing deuteration to specific positions on the aromatic ring. For instance, iridium catalysts can facilitate ortho-deuteration of functional groups that can coordinate to the metal center.[7]

Experimental Protocol: General Procedure for Iridium-Catalyzed Aromatic Deuteration [7]

A general protocol for iridium-catalyzed deuteration of N-heterocycles, which can be adapted for other aromatic systems, is as follows:

-

Reactants : The aromatic substrate, an iridium catalyst (e.g., [IrCl(COD)(IMes)]), and a deuterium source (e.g., methanol-d₄ or D₂) are combined in a suitable solvent.

-

Base (Optional but Recommended) : The addition of a base, such as sodium methoxide (B1231860) (NaOMe), can significantly enhance the reaction rate.[7]

-

Reaction Conditions : The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to elevated temperatures, depending on the substrate and catalyst.

-

Work-up : The product is isolated and purified using standard chromatographic methods.

Reduction of Deuterated 9-Fluorenone (B1672902)

A common and efficient method for preparing fluorenol is the reduction of 9-fluorenone.[10][11] To synthesize deuterated fluorenol, a deuterated 9-fluorenone precursor can be reduced. This method is particularly useful for introducing deuterium at the C9 position.

2.2.1. Synthesis of 9-Deuterio-9-fluorenol (Fluorenol-d₁)

To synthesize fluorenol specifically deuterated at the C9 position, non-deuterated 9-fluorenone is reduced using a deuterated reducing agent.

Experimental Protocol: Reduction of 9-Fluorenone with Sodium Borodeuteride

-

Dissolution : 9-Fluorenone is dissolved in a suitable protic solvent, such as ethanol (B145695) or methanol.[7]

-

Reduction : A solution of sodium borodeuteride (NaBD₄) in the same solvent is added dropwise to the fluorenone solution. The reaction progress can be monitored by the disappearance of the yellow color of fluorenone.

-

Quenching and Precipitation : The reaction is quenched by the addition of D₂O. The product, 9-deuterio-9-fluorenol, precipitates from the solution.

-

Isolation and Purification : The solid product is collected by vacuum filtration, washed with cold D₂O, and dried. Recrystallization can be performed for further purification.

2.2.2. Synthesis of Perdeuterated 9-Fluorenol (Fluorenol-d₁₀)

Commercially available fluorenol-d₉ (deuterated at all aromatic and the C9 positions) can be prepared from a perdeuterated fluorenone precursor.[4] The hydroxyl proton is readily exchangeable with deuterium from a deuterated solvent.

Characterization of Deuteration Patterns

The extent and position of deuteration in fluorenol are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

¹H NMR is a powerful tool for determining the degree of deuteration at specific sites. The integration of the proton signals in a deuterated sample, relative to an internal standard or a non-deuterated reference, provides a quantitative measure of the remaining protons at each position. The disappearance or reduction of a signal indicates deuterium incorporation at that site.[5]

3.1.2. ²H (Deuterium) NMR Spectroscopy

²H NMR directly detects the deuterium nuclei. It provides a spectrum with chemical shifts similar to ¹H NMR but with broader signals.[5][12] This technique is particularly useful for confirming the presence and location of deuterium atoms in the molecule, especially in highly deuterated compounds where residual proton signals are weak.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuteration and the distribution of different isotopologues (molecules with different numbers of deuterium atoms).[2] High-resolution mass spectrometry can distinguish between different isotopologues based on their mass-to-charge ratio. Fragmentation analysis can provide information about the location of the deuterium atoms within the molecule.[4][13]

Quantitative Data on Deuteration Patterns

While extensive quantitative data specifically for fluorenol is limited in the public domain, the principles of H/D exchange on aromatic systems provide a basis for predicting deuteration patterns.

| Deuteration Method | Target Position(s) | Expected Deuteration Level | Key References |

| H/D Exchange in Near-Critical D₂O | Aromatic Protons (C1-C8) | Moderate to High (dependent on conditions) | [6] |

| Iridium-Catalyzed H/D Exchange | Ortho-Aromatic Protons | High with directing groups | [7] |

| Reduction with NaBD₄ | C9 Position | High (>95%) | N/A |

| Exchange with D₂O (for OH) | Hydroxyl Proton | High (readily exchangeable) | [10] |

Note: The expected deuteration levels are qualitative and depend heavily on the specific reaction conditions.

Signaling Pathways and Experimental Workflows

The synthesis and analysis of deuterated fluorenol involve a series of well-defined steps.

Workflow for the Synthesis and Analysis of 9-Deuterio-9-fluorenol

Caption: Workflow for the synthesis and analysis of 9-deuterio-9-fluorenol.

General Mechanism for Acid-Catalyzed Aromatic H/D Exchange

Caption: Simplified mechanism for acid-catalyzed aromatic H/D exchange on fluorenol.

Conclusion